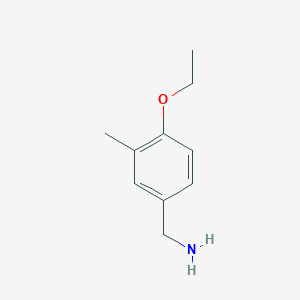

(4-Ethoxy-3-methylphenyl)methanamine

Description

Properties

IUPAC Name |

(4-ethoxy-3-methylphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-12-10-5-4-9(7-11)6-8(10)2/h4-6H,3,7,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNFHCCGWGGEBJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)CN)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to interact with various receptors and enzymes in the body.

Mode of Action

The specific nature of these interactions and their outcomes would depend on the particular targets involved.

Biochemical Pathways

Similar compounds have been found to influence a variety of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (4-Ethoxy-3-methylphenyl)methanamine. Factors such as temperature, pH, and the presence of other molecules could affect the compound’s stability and its interactions with targets.

Biological Activity

(4-Ethoxy-3-methylphenyl)methanamine, with the chemical formula C10H15NO and CAS number 1184137-77-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features an ethoxy group and a methyl group attached to a phenyl ring, which is characteristic of many biologically active compounds. The presence of these substituents can significantly influence its pharmacological properties.

Pharmacological Properties

Research indicates that this compound exhibits various pharmacological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Cytotoxicity : Some studies have indicated cytotoxic effects against specific cancer cell lines, suggesting potential applications in oncology .

The biological activity of this compound can be attributed to its interaction with biological targets. The mechanism involves binding to receptors or enzymes, which may lead to alterations in cellular signaling pathways. For instance, it may interact with neurotransmitter systems, influencing mood and behavior .

Case Studies and Experimental Data

A variety of studies have been conducted to evaluate the biological effects of this compound:

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .

- Cytotoxicity Assays : In a study assessing cytotoxicity, this compound showed significant activity against human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell proliferation .

| Study Type | Target Organism/Cell Line | IC50 Value |

|---|---|---|

| Antimicrobial Assay | E. coli | 25 µM |

| Cytotoxicity Assay | HeLa Cells | 15 µM |

Comparison with Similar Compounds

To understand the unique properties of this compound, it can be compared with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-Methoxyphenylmethanamine | Methoxy group instead of ethoxy | Moderate cytotoxicity |

| 3-Methylphenylmethanamine | No ethoxy substituent | Lower antimicrobial activity |

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of (4-Ethoxy-3-methylphenyl)methanamine may possess anticancer properties. Research has demonstrated the ability of certain analogs to inhibit the growth of cancer cell lines, such as glioblastoma and breast cancer cells. For instance, derivatives containing this compound have shown cytotoxic effects, suggesting that modifications to its structure could enhance its efficacy against specific tumors .

Antioxidant Properties

Compounds related to this compound have been evaluated for their antioxidant capabilities. The DPPH radical scavenging assay has been employed to assess the ability of these compounds to neutralize free radicals, which is crucial in preventing oxidative stress-related diseases .

Synthetic Utility

This compound serves as a valuable intermediate in organic synthesis. Its structure allows for various chemical transformations, including alkylation and acylation reactions. The compound can be synthesized through several methods, including reductive amination and nucleophilic substitution reactions, which are pivotal for creating more complex molecules in pharmaceutical development.

Binding Affinity Studies

Investigations into the binding affinity of this compound at various biological targets are ongoing. These studies are essential for elucidating its pharmacological profile and understanding how structural variations affect biological activity. Such insights are critical for developing drugs with targeted action against specific diseases.

Case Study 1: Anticancer Efficacy

A study examining the effects of this compound derivatives on human cancer cell lines revealed promising results. The compounds were tested against various cell lines, showing a significant reduction in cell viability at specific concentrations. The mechanism of action was hypothesized to involve apoptosis induction in tumor cells .

Case Study 2: Antioxidant Activity

In another investigation, derivatives were screened for their antioxidant potential using various assays. Results indicated that some compounds had antioxidant activities exceeding those of standard antioxidants like ascorbic acid, suggesting their potential utility in formulations aimed at oxidative stress mitigation .

Comparison with Similar Compounds

Structural Analogues and Their Pharmacological Profiles

The table below compares (4-Ethoxy-3-methylphenyl)methanamine with key structural analogs, highlighting substituent variations, molecular weights, and biological activities:

Structure–Activity Relationship (SAR) Insights

Substituent Position and Receptor Binding :

- The carbazole derivative () demonstrates that extending the aromatic system (e.g., carbazole vs. benzene) enhances D3R affinity. The four-carbon linker in these analogs minimizes D2R cross-reactivity, suggesting that steric and electronic factors govern receptor selectivity .

- In contrast, simpler aryl methanamines (e.g., 1-(4-fluorophenyl)methanamine) lack extended aromatic systems but are effective in modulating GABA transporters, indicating that halogen substituents (e.g., -F) may optimize target engagement through hydrophobic interactions .

Ethoxy vs. Methoxy Groups :

- Ethoxy groups (-OCH₂CH₃) in this compound may confer greater metabolic stability compared to methoxy (-OCH₃) analogs (e.g., 4-methoxyphenethylamine in ), as ethyl groups resist oxidative demethylation .

Heterocyclic Modifications :

- The oxazole-containing analog () illustrates that heterocyclic cores can enhance binding to enzymes or receptors through hydrogen bonding or π-π stacking, though this may reduce blood-brain barrier penetration compared to purely aromatic systems .

Piperidine and Pharmacokinetics :

- The piperidinylmethyl-substituted compound () highlights how tertiary amines improve solubility and bioavailability, a feature absent in the primary amine of this compound .

Preparation Methods

Reductive Amination of 4-Ethoxy-3-methylbenzaldehyde

Reductive amination is the most widely employed method for synthesizing (4-Ethoxy-3-methylphenyl)methanamine. The process involves the following:

-

- The aldehyde is reacted with ammonia or a primary amine source.

- A reducing agent such as sodium cyanoborohydride (NaBH3CN) or catalytic hydrogenation (H2 with Pd/C or Raney Nickel) is used to reduce the intermediate imine or iminium ion to the amine.

- Typical solvents include methanol, ethanol, or dichloromethane.

- Reaction temperatures range from 0°C to room temperature, with stirring times from several hours to overnight.

-

- Formation of an imine intermediate between the aldehyde and ammonia.

- Reduction of the imine to the corresponding primary amine.

-

- High selectivity for primary amines.

- Mild reaction conditions.

- Good yields and relatively straightforward purification.

Alternative Synthetic Routes

While reductive amination is predominant, other methods have been explored or can be inferred from related aromatic amine syntheses:

Halomethylation followed by Amination :

- Starting from 4-ethoxy-3-methylbenzyl halides (e.g., bromide or chloride), nucleophilic substitution with ammonia or amine sources can yield the methanamine.

- This route requires prior halogenation of the methyl group to form a benzyl halide intermediate.

Reduction of Nitro Precursors :

- Aromatic nitro compounds substituted with ethoxy and methyl groups can be reduced catalytically or chemically to the corresponding amines.

- This method is less direct but may be used depending on precursor availability.

Research Findings and Reaction Data

Although direct literature specifically on this compound is limited, analogous compounds such as (4-Ethoxy-3-fluorophenyl)methanamine and related derivatives provide valuable insights. For example:

Industrial Scale Considerations

- Continuous Flow Reactors : Industrial production may utilize continuous flow technology to optimize reaction parameters, enhance safety, and improve scalability.

- Automated Reagent Addition : Precise control over reagent addition and temperature can increase yield and purity.

- Environmental Impact : Use of greener solvents and minimizing hazardous reagents are key considerations.

- Waste Management : Efficient extraction and washing protocols are employed to reduce organic solvent waste.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Disadvantages | Typical Yield Range |

|---|---|---|---|---|

| Reductive Amination | 4-Ethoxy-3-methylbenzaldehyde, NH3, NaBH3CN | High selectivity, mild conditions | Requires careful handling of NaBH3CN | 70-90% |

| Catalytic Hydrogenation | 4-Ethoxy-3-methylbenzaldehyde, NH3, H2, Pd/C | Clean reaction, fewer byproducts | Requires H2 gas and catalyst | 75-95% |

| Halomethylation + Amination | 4-Ethoxy-3-methylbenzyl halide, NH3 | Direct substitution possible | Multi-step, halogenation needed | 60-80% |

| Nitro Reduction | 4-Ethoxy-3-methylnitrobenzene, catalytic reductant | Alternative route from nitro precursors | Less direct, more steps | 50-85% |

Notes on Analytical Verification

- Characterization : The product is typically characterized by NMR (1H, 13C), IR spectroscopy, and mass spectrometry to confirm the amine functionality and substitution pattern.

- Purity Assessment : HPLC or GC analysis ensures the purity and absence of unreacted aldehyde or side products.

- Safety : Handling of reducing agents and catalysts requires standard laboratory safety protocols.

Q & A

Q. What are the recommended synthetic routes for (4-Ethoxy-3-methylphenyl)methanamine?

A metal-free catalytic reduction approach using potassium-based catalysts (e.g., HBPin in dry toluene) is effective for synthesizing aryl methanamines. For example, reduction of 4-bromo-3-methylbenzamide with HBPin (4.0 equiv) and 2 mol% catalyst yields 97% product as a hydrochloride salt after isolation . Alternative methods may involve reductive amination of aldehydes or hydrolysis of nitriles, though solvent choice (e.g., toluene for inert conditions) and catalyst loading optimization are critical for reproducibility.

Q. How should researchers characterize the purity and structure of this compound?

Structural confirmation requires a combination of analytical techniques:

- NMR spectroscopy : Analyze aromatic proton environments (δ 6.5–7.5 ppm for substituted phenyl groups) and amine protons (δ 1.5–3.0 ppm) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₅NO₂ at m/z 181.12) and fragmentation patterns .

- HPLC : Use reverse-phase columns (C18) with UV detection (λmax ~255 nm) to assess purity ≥95% .

Q. What safety protocols are essential when handling this compound?

- PPE : Wear NIOSH-approved P95 respirators, chemical-resistant gloves (e.g., nitrile), and full-body protection to avoid inhalation or dermal contact .

- Ventilation : Use fume hoods to limit airborne exposure (TLV <1 ppm recommended).

- First aid : Immediate rinsing with water for eye/skin contact and medical consultation if ingested .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound synthesis?

Systematic parameter screening is advised:

- Catalyst loading : Test 1–5 mol% to balance cost and efficiency (e.g., 2 mol% achieves 97% yield in aryl amide reductions) .

- Solvent selection : Compare polar aprotic (e.g., DMF) vs. non-polar (toluene) solvents for solubility and side-reaction suppression.

- Temperature control : Maintain 80–100°C for amide reductions to avoid decomposition .

Q. How to resolve contradictions in reported physical properties (e.g., melting point, solubility)?

- Reproducibility checks : Validate measurements using calibrated equipment (e.g., DSC for melting points, Karl Fischer titration for moisture content).

- Environmental controls : Document humidity and temperature during experiments, as hygroscopicity may alter observed solubility .

- Cross-reference literature : Compare data with structurally analogous compounds (e.g., 2-(4-Ethoxy-3,5-dimethoxyphenyl)ethanamine, mp 188°C at 15 mmHg) .

Q. What methodologies assess the compound’s stability under varying storage conditions?

- Accelerated stability studies : Expose samples to 40°C/75% RH for 4 weeks and monitor degradation via HPLC .

- Light sensitivity testing : Use UV chambers (300–400 nm) to detect photolytic byproducts.

- Incompatibility screening : Test reactivity with common lab reagents (e.g., strong acids/bases) to identify hazardous interactions .

Q. How can this compound be applied in drug discovery pipelines?

- Pharmacophore modeling : Use computational tools (e.g., Schrödinger Suite) to predict binding affinity for serotonin or dopamine receptors, leveraging its ethoxy and methyl substituents .

- In vitro assays : Screen for neuroactivity in cell lines (e.g., SH-SY5Y) using cAMP or calcium flux assays .

- Metabolic stability : Evaluate hepatic clearance rates via microsomal incubation (e.g., human liver microsomes) .

Methodological Notes

- Synthesis : Prioritize inert atmospheres (N₂/Ar) to prevent amine oxidation .

- Analytical validation : Include internal standards (e.g., deuterated analogs) in NMR/MS for quantitative accuracy .

- Safety compliance : Adopt waste segregation protocols for amine-contaminated materials, partnering with certified disposal agencies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.